molecular formula C11H11NO B15257211 6,8-Dimethylquinolin-3-ol

6,8-Dimethylquinolin-3-ol

Cat. No.: B15257211
M. Wt: 173.21 g/mol
InChI Key: FKBPODGOXASHGK-UHFFFAOYSA-N
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Description

6,8-Dimethylquinolin-3-ol is a chemical compound with the molecular formula C11H11NO and a molecular weight of 173.21 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dimethylquinolin-3-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-pentanedione with aniline derivatives in the presence of a catalyst such as polyphosphoric acid. The reaction is carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

6,8-Dimethylquinolin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, dihydroquinolines, and various substituted quinoline derivatives. These products have significant applications in medicinal chemistry and material science .

Scientific Research Applications

6,8-Dimethylquinolin-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,8-Dimethylquinolin-3-ol involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biomolecules .

Comparison with Similar Compounds

Similar Compounds

  • 7,8-Dimethylquinoline-2,4-diol
  • 6,7-Dimethylfuro[3,2-c]quinolin-4-ol
  • 4-Hydrazinyl-7,8-dimethylquinolin-2-ol

Uniqueness

6,8-Dimethylquinolin-3-ol is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

6,8-dimethylquinolin-3-ol

InChI

InChI=1S/C11H11NO/c1-7-3-8(2)11-9(4-7)5-10(13)6-12-11/h3-6,13H,1-2H3

InChI Key

FKBPODGOXASHGK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C=C(C=N2)O)C

Origin of Product

United States

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